molecular formula C10H9NO3 B1603042 Methyl 3-cyano-2-methoxybenzoate CAS No. 406938-72-5

Methyl 3-cyano-2-methoxybenzoate

Cat. No. B1603042
M. Wt: 191.18 g/mol
InChI Key: LOKKQGJLHMQLES-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-2-methoxybenzoate” is a research compound with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol. It is used as an intermediate for the synthesis of other compounds .


Synthesis Analysis

The synthesis of “Methyl 3-cyano-2-methoxybenzoate” involves a stirred mixture of 3-cyano-2-hydroxybenzoic acid, dimethylsulfate, potassium carbonate, and acetone. The mixture is heated at reflux for 2.5 hours. After cooling, the mixture is filtered through a pad of Celite and the solvent is removed from the filtrate in vacuo to yield a pale yellow solid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-cyano-2-methoxybenzoate” consists of a benzene ring substituted with a cyano group at the 3-position and a methoxy group at the 2-position .


Physical And Chemical Properties Analysis

“Methyl 3-cyano-2-methoxybenzoate” is a solid under normal conditions. More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Safety And Hazards

“Methyl 3-cyano-2-methoxybenzoate” is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

“Methyl 3-cyano-2-methoxybenzoate” is a useful research compound and can serve as an intermediate for the synthesis of other compounds . Its potential applications in various fields such as medicinal chemistry and material science could be explored in future research.

properties

IUPAC Name

methyl 3-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKKQGJLHMQLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625016
Record name Methyl 3-cyano-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-2-methoxybenzoate

CAS RN

406938-72-5
Record name Methyl 3-cyano-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-CYANO-2-METHOXYBNEZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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